molecular formula C16H19N3O B7603066 (5-Methyl-1-phenylpyrazol-4-yl)-piperidin-1-ylmethanone

(5-Methyl-1-phenylpyrazol-4-yl)-piperidin-1-ylmethanone

Cat. No.: B7603066
M. Wt: 269.34 g/mol
InChI Key: HIDIWAHXPJIIMR-UHFFFAOYSA-N
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Description

(5-Methyl-1-phenylpyrazol-4-yl)-piperidin-1-ylmethanone is a compound that belongs to the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-phenylpyrazol-4-yl)-piperidin-1-ylmethanone typically involves the condensation of 1-phenyl-3-methyl-1H-pyrazol-4-carbaldehyde with piperidine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ advanced techniques such as microwave-assisted synthesis and photoredox reactions to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1-phenylpyrazol-4-yl)-piperidin-1-ylmethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(5-Methyl-1-phenylpyrazol-4-yl)-piperidin-1-ylmethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Methyl-1-phenylpyrazol-4-yl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazol-4-ylmethanone
  • 5-Methyl-1-phenylpyrazol-4-ylamine
  • 1-Phenyl-3-methyl-1H-pyrazol-4-ylacetic acid

Uniqueness

(5-Methyl-1-phenylpyrazol-4-yl)-piperidin-1-ylmethanone is unique due to its specific substitution pattern and the presence of the piperidine moiety. This structural feature enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-13-15(16(20)18-10-6-3-7-11-18)12-17-19(13)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDIWAHXPJIIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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